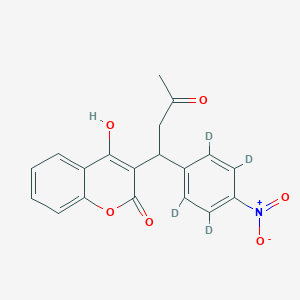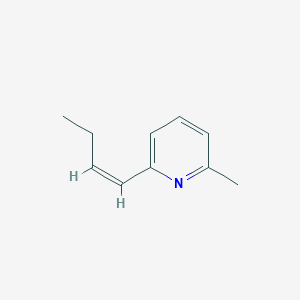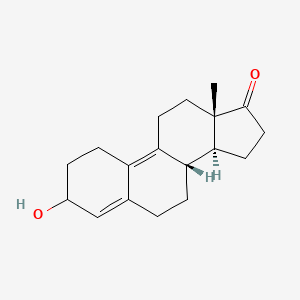
3-Acétyl-1,2:5,6-di-O-isopropylidène-α-D-galactofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate: is a carbohydrate derivative that is often used in synthetic organic chemistry. This compound is characterized by the presence of acetyl and isopropylidene groups, which protect the hydroxyl groups of the galactofuranose ring. These protective groups are crucial in various synthetic processes, allowing for selective reactions at specific sites on the molecule.
Applications De Recherche Scientifique
Chemistry: [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as an intermediate in the synthesis of more complex carbohydrate derivatives. It serves as a protected form of galactofuranose, allowing for selective reactions at specific sites on the molecule .
Biology and Medicine: In biological research, this compound can be used to study carbohydrate metabolism and the role of specific sugar derivatives in biological processes. It may also be used in the development of carbohydrate-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its protective groups make it a valuable intermediate in the production of complex molecules .
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is a derivative of glucose , and its 3-OH group can be directly manipulated . This suggests that it may interact with its targets through this functional group.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.
Result of Action
Its use in proteomics research suggests that it may have effects on protein synthesis or modification.
Analyse Biochimique
Biochemical Properties
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose plays a significant role in biochemical reactions, particularly in the context of carbohydrate chemistry. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, the compound can be used as a starting material to prepare biologically active derivatives, such as 6-deoxy-D-allofuranose and 6-deoxy-L-talofuranose . These interactions often involve the selective cleavage of protective groups, oxidation, and reduction reactions, leading to the formation of different sugar derivatives.
Cellular Effects
The effects of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to exhibit anti-inflammatory and antipyretic activities, which can affect cellular responses to inflammation and fever . Additionally, the compound’s impact on venous wall permeability suggests its potential role in vascular biology and related cellular processes.
Molecular Mechanism
At the molecular level, 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound’s structure allows it to interact with enzymes involved in carbohydrate metabolism, facilitating the formation of various sugar derivatives . The selective cleavage of protective groups and subsequent biochemical transformations are key aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo selective cleavage of protective groups, leading to the formation of different derivatives over time . These temporal changes can influence the compound’s long-term effects on cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antipyretic activities . At higher doses, potential toxic or adverse effects may be observed. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes and cofactors that facilitate the oxidation and reduction of sugar derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves the protection of the hydroxyl groups on the galactofuranose ring. One common method includes the reaction of alpha-D-galactofuranose with acetone in the presence of an acid catalyst to form the isopropylidene derivatives. The acetyl group is then introduced using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups, allowing for further functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
- 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-mannofuranose
Uniqueness: [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to its specific configuration and protective groups. While similar compounds may have the same protective groups, the configuration of the sugar ring and the position of the acetyl group can significantly influence the reactivity and applications of the compound.
Propriétés
IUPAC Name |
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-AUCPDYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)









